2-Bromo-4-fluoro-6-nitroanilina

Descripción general

Descripción

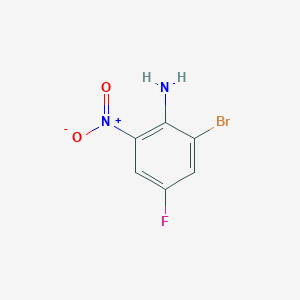

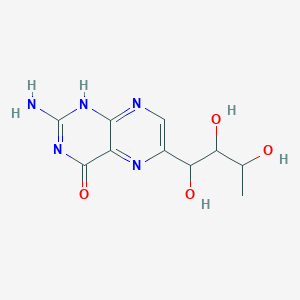

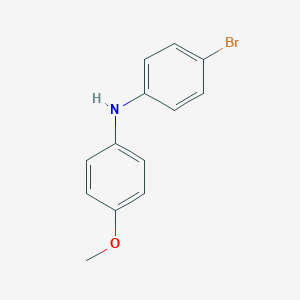

2-Bromo-4-fluoro-6-nitroaniline is a chemical compound with the CAS Number: 10472-88-5 . It has a molecular weight of 235.01 . The compound is a solid at room temperature and appears as a light yellow to brown powder or crystal .

Molecular Structure Analysis

The molecular formula of 2-Bromo-4-fluoro-6-nitroaniline is C6H4BrFN2O2 . The InChI key, which is a unique identifier for the compound, is HCYDUPDSEDHSQB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Bromo-4-fluoro-6-nitroaniline has a melting point range of 75.0 to 79.0 °C . The compound is a solid at 20 °C .Aplicaciones Científicas De Investigación

Síntesis Orgánica

2-Bromo-4-fluoro-6-nitroanilina: es un intermedio versátil en la síntesis orgánica. Se utiliza para construir moléculas complejas debido a sus grupos bromo y nitro reactivos, que pueden sufrir diversas reacciones de sustitución . Su aplicación en la síntesis de colorantes, productos farmacéuticos y agroquímicos es significativa debido a su capacidad para introducir sustituyentes fluoro y nitro en compuestos aromáticos, mejorando su actividad y estabilidad.

Sondas Fluorescentes

La estructura del compuesto permite su uso en el desarrollo de sondas fluorescentes. Estas sondas son esenciales en bioquímica y diagnóstico médico para detectar y cuantificar biomoléculas específicas . El grupo nitro se puede reducir a una amina, que luego se puede unir a grupos fluorescentes, creando un compuesto que se ilumina en condiciones específicas.

Marcado Biológico

En la investigación biológica, This compound se puede utilizar para crear marcadores o etiquetas para proteínas, ácidos nucleicos y otras biomoléculas . Estas etiquetas ayudan a rastrear el movimiento y la interacción de las moléculas dentro de las células, proporcionando información sobre los procesos y mecanismos celulares.

Ciencia de Materiales

Este compuesto encuentra aplicaciones en la ciencia de materiales, particularmente en el desarrollo de polímeros con propiedades mejoradas. Al incorporarlo en la columna vertebral del polímero, los investigadores pueden mejorar la estabilidad térmica, la resistencia mecánica y la resistencia a la degradación del material .

Química Medicinal

En química medicinal, This compound sirve como bloque de construcción para la síntesis de diversos agentes terapéuticos. Su presencia en un compuesto puede influir en las propiedades farmacocinéticas, como la absorción, distribución, metabolismo y excreción (ADME), afectando así la eficacia y seguridad del fármaco .

Catálisis

El grupo nitro de This compound puede actuar como un grupo atractor de electrones, influyendo en la actividad catalítica de los complejos metálicos. Esta propiedad se explota en catálisis, donde el compuesto se utiliza para modificar el entorno electrónico del catalizador, lo que potencialmente conduce a reacciones químicas más eficientes .

Safety and Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

It is commonly used in organic synthesis, such as in the production of dyes, fluorescent probes, and biological markers . Therefore, its targets could vary depending on the specific application.

Mode of Action

As a chemical compound used in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds . The specifics of these interactions would depend on the nature of the target and the conditions of the reaction.

Pharmacokinetics

It is known to be soluble in alcohol, halogenated hydrocarbons, and ester solvents, but insoluble in water . This suggests that its bioavailability could be influenced by these factors.

Result of Action

The molecular and cellular effects of 2-Bromo-4-fluoro-6-nitroaniline’s action would depend on its specific application. As a reagent in organic synthesis, its primary effect would be the formation of new compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-fluoro-6-nitroaniline. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is also important to avoid dust formation and inhalation of its vapors . These precautions suggest that the compound’s action and stability could be affected by light, humidity, temperature, and air quality.

Propiedades

IUPAC Name |

2-bromo-4-fluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYDUPDSEDHSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303268 | |

| Record name | 2-bromo-4-fluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10472-88-5 | |

| Record name | 10472-88-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-4-fluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-fluoro-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one](/img/structure/B82823.png)